![molecular formula C22H26O6S2 B12809587 (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate CAS No. 32970-96-0](/img/structure/B12809587.png)
(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate
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Overview
Description
The compound (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate is a complex organic molecule characterized by the presence of multiple functional groups, including sulfonate esters and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the sulfonate ester groups: This step involves the reaction of the cyclohexene derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Functionalization of the cyclohexene ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonate esters to alcohols or other derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonate ester groups can participate in covalent bonding or reversible interactions, modulating the activity of the target molecules and influencing biological pathways.
Comparison with Similar Compounds
(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate: can be compared with other sulfonate esters and cyclohexene derivatives. Similar compounds include:
(4-Methylphenyl)sulfonyl chloride: A precursor used in the synthesis of the target compound.
Cyclohexene: The core structure of the target compound.
Tosylates: A class of compounds containing the tosyl (p-toluenesulfonyl) group, similar to the sulfonate esters in the target compound.
The uniqueness of This compound
Biological Activity
(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate, also known by its CAS number 20518-14-3, is a sulfonate compound with potential applications in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's molecular formula is C22H26O6S2 with a molecular weight of approximately 450.6 g/mol. Its structure features a cyclohexene ring substituted with sulfonate groups, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonate group can form strong ionic interactions with amino acids in the active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the compound may influence cellular membrane dynamics, altering permeability and function.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
- Biochemical Probes : The compound has been explored as a biochemical probe for studying enzyme mechanisms and protein interactions in various biological systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study on the antimicrobial efficacy of sulfonated compounds highlighted this compound as exhibiting significant inhibitory effects against various bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Inflammation Modulation : Research published in a pharmacological journal indicated that this compound could reduce pro-inflammatory cytokine production in vitro, suggesting potential use in treating chronic inflammatory conditions .
- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes revealed that it acts as a competitive inhibitor, providing insights into its potential applications in drug design targeting enzyme-related pathways .
Table 1: Summary of Biological Activities
Properties
CAS No. |
32970-96-0 |
---|---|
Molecular Formula |
C22H26O6S2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[6-[(4-methylphenyl)sulfonyloxymethyl]cyclohex-3-en-1-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H26O6S2/c1-17-7-11-21(12-8-17)29(23,24)27-15-19-5-3-4-6-20(19)16-28-30(25,26)22-13-9-18(2)10-14-22/h3-4,7-14,19-20H,5-6,15-16H2,1-2H3 |
InChI Key |
IJTLQNHNJKDWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC=CCC2COS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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